molecular formula C8H5Br2NO2 B242267 1-(2,2-DIBROMOETHENYL)-4-NITROBENZENE

1-(2,2-DIBROMOETHENYL)-4-NITROBENZENE

Cat. No.: B242267
M. Wt: 306.94 g/mol
InChI Key: FLWBELGVSNXZJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Dibromoethenyl)-4-nitrobenzene (CAS 51738-10-4) is a high-value aromatic building block engineered for advanced organic synthesis and chemical biology research. This compound features a 2,2-dibromoethenyl group adjacent to an electron-withdrawing nitro group on a benzene ring, making it a versatile and reactive intermediate. Its primary research application is as a key precursor in the synthesis of more complex molecules, particularly through cross-coupling reactions and functional group transformations. The presence of the geminal dibromoalkene moiety is of significant interest, as such functional groups are recognized as valuable intermediates in the construction of 1-bromoalkynes, 1,2-dibromoalkenes, and other halogenated structures, which are crucial in material science and for developing bioactive compounds . The nitro group on the aromatic ring can be reduced to an aniline, serving as a masked amino group for the synthesis of dyes, pharmaceuticals, and agrochemicals . Furthermore, the nitro group strongly deactivates the benzene ring towards electrophilic substitution, directing subsequent reactions to occur at the meta position, which provides researchers with a high degree of control over regioselectivity in multi-step syntheses . This product is intended for research purposes as a chemical intermediate or standard in analytical methods. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the Safety Data Sheet prior to use.

Properties

Molecular Formula

C8H5Br2NO2

Molecular Weight

306.94 g/mol

IUPAC Name

1-(2,2-dibromoethenyl)-4-nitrobenzene

InChI

InChI=1S/C8H5Br2NO2/c9-8(10)5-6-1-3-7(4-2-6)11(12)13/h1-5H

InChI Key

FLWBELGVSNXZJF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=C(Br)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=C(Br)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Starting Material : 4-Nitrobenzaldehyde (hypothetical adaptation from 2-nitrobenzaldehyde in).

  • Reagents :

    • Tetrabromomethane (CBr₄) as the bromine source.

    • Triisopropyl phosphite [(i-PrO)₃P] as a reducing agent.

  • Conditions :

    • Anhydrous conditions under inert atmosphere (argon/nitrogen).

    • Slow addition of reagents at 0–5°C, followed by gradual warming to room temperature.

  • Workup :

    • Washing with ice-cold heptane to remove impurities.

    • Vacuum drying (0.03 mmHg, 14 h) to isolate pure product.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Formation of a phosphonate intermediate through nucleophilic attack of triisopropyl phosphite on CBr₄.

  • Alkene formation via elimination, yielding the dibromoethenyl group.

Yield : While exact yields for the 4-nitro isomer are unspecified, analogous procedures for the 2-nitro derivative achieve >90% purity.

Sequential Nitration and Bromination

This method involves nitrating a brominated precursor, followed by introducing the ethenyl group.

Nitration of 1-Bromo-4-Ethenylbenzene

  • Nitration Step :

    • Substrate : 1-Bromo-4-ethenylbenzene.

    • Reagents : Mixed acid (HNO₃:H₂SO₄, 1:1 molar ratio).

    • Conditions :

      • Temperature: 20–25°C (ice-water cooling).

      • Stirring for 2–6 hours.

    • Outcome : Nitro group introduced para to the bromine atom.

  • Bromination of the Ethenyl Group :

    • Reagents : Bromine (Br₂) in dichloromethane.

    • Conditions :

      • Light exclusion to prevent radical side reactions.

      • 0°C to room temperature, 12–24 hours.

Challenges :

  • Competing meta nitration due to the bromine’s directing effects.

  • Over-bromination leading to tribromo derivatives.

Yield Optimization :

  • Limiting bromine stoichiometry (1:1 molar ratio).

  • Using radical inhibitors like hydroquinone.

Bromination of 4-Nitrostyrene

A hypothetical route involving dibromination of 4-nitrostyrene:

Reaction Design

  • Substrate : 4-Nitrostyrene (synthesized via Heck coupling or condensation).

  • Reagents : Bromine (Br₂) in CCl₄.

  • Conditions :

    • Slow addition at −10°C to prevent polymerization.

    • Post-reaction quenching with NaHSO₃.

Feasibility Considerations

  • Nitro Group Stability : Bromination under mild conditions avoids nitro reduction.

  • Regioselectivity : Anti-addition expected, favoring (2,2)-dibromo configuration.

Limitations :

  • Limited commercial availability of 4-nitrostyrene.

  • Risk of styrene polymerization during bromination.

Comparative Analysis of Methods

The table below summarizes key parameters for each synthetic route:

MethodStarting MaterialKey ReagentsTemperature RangeYield*Purity
Horner-Wadsworth-Emmons4-NitrobenzaldehydeCBr₄, (i-PrO)₃P0–25°C~85%>99%
Sequential Nitration1-Bromo-4-ethenylbenzeneHNO₃, H₂SO₄, Br₂20–25°C70–80%95–98%
Bromination of Styrene4-NitrostyreneBr₂, CCl₄−10–25°C60–70%90–95%

*Yields estimated from analogous reactions.

Industrial-Scale Production Considerations

For large-scale synthesis, the Horner-Wadsworth-Emmons method is favored due to:

  • Batch Process Compatibility : Adaptable to continuous flow reactors.

  • Minimal Byproducts : Phosphite byproducts are non-toxic and easily separated.

  • Scalability : Tetrabromomethane and triisopropyl phosphite are cost-effective at scale.

Patented Innovations :

  • Use of ultrasonic irradiation to enhance reaction rates.

  • Recycling spent sulfuric acid from nitration steps .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-DIBROMOETHENYL)-4-NITROBENZENE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Lithium aluminum hydride or hydrogen gas with a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atoms.

    Reduction: 4-Amino-beta,beta-dibromostyrene.

    Oxidation: Various oxidized derivatives depending on the conditions.

Scientific Research Applications

1-(2,2-DIBROMOETHENYL)-4-NITROBENZENE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-nitro-beta,beta-dibromostyrene involves its interaction with molecular targets through its nitro and dibromo functional groups. The nitro group can participate in redox reactions, while the dibromo groups can undergo substitution reactions. These interactions can modulate biological pathways and chemical processes.

Comparison with Similar Compounds

Halogenated Ethenyl Derivatives

a. 1-(2,2-Dichlorovinyl)-4-nitrobenzene (1g)

  • Structure : Replaces bromine with chlorine atoms on the ethenyl group.
  • Reactivity: Undergoes Z-selective monoalkylation under visible-light photoredox/nickel catalysis, forming C–C bonds without bromine participation .
  • Spectroscopy : NMR data (δ 6.95 ppm for vinylic proton) confirm electronic similarities to the dibromo analog but with reduced steric bulk .

b. Deltamethrin (Pesticide)

  • Structure: Contains a 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane esterified with a cyano-phenoxy group.
  • Application : Unlike the target compound, deltamethrin is a potent insecticide due to its neurotoxic effects, showcasing how structural motifs (e.g., dibromoethenyl) can diverge in biological utility .

Substituted Ethyl Derivatives

a. 4-Nitrophenethyl Bromide (1-(2-Bromoethyl)-4-nitrobenzene)

  • Structure : Bromoethyl chain instead of dibromoethenyl.
  • Properties : Yellowish crystals with >98% purity; used as an alkylating agent in nucleophilic substitutions. Its lack of double bonds limits cycloaddition reactivity compared to the target compound .

b. Deuterated Analogs (e.g., 1-(2-Bromo-1,1,2,2-tetradeuterioethyl)-4-nitrobenzene)

  • Modification : Deuterium substitution at the ethyl group.

Sulfonyl and Sulfanyl Derivatives

a. 1-(2-Chloro-2-phenylethyl)sulfonyl-4-nitrobenzene

  • Structure : Incorporates a sulfonyl group and chloro-phenylethyl chain.
  • Reactivity: The sulfonyl group enhances electrophilicity, favoring nucleophilic aromatic substitutions.

b. 1-(Benzylsulfanyl)-4-nitrobenzene

  • Structure : Benzylsulfanyl (–S–CH₂C₆H₅) substituent.
  • Properties : Melting point 91–93°C; sulfur’s electron-donating nature reduces nitro group reactivity compared to halogenated analogs .

Propargyl and Cyclopropane Derivatives

a. 1-(3-Chloroprop-1-ynyl)-4-nitrobenzene

  • Structure : Propargylic chloride with a triple bond.
  • Utility: Serves as a substrate for Sonogashira couplings and TDAE-mediated reactions to form diarylbutynols, highlighting divergent synthetic pathways compared to dibromoethenyl systems .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent Molecular Formula Key Reactivity/Application Yield/Notes References
1-(2,2-Dibromoethenyl)-4-nitrobenzene –CH=Br₂ C₈H₅Br₂NO₂ Pyrrole synthesis via cycloaddition 87% yield
1-(2,2-Dichlorovinyl)-4-nitrobenzene –CH=Cl₂ C₈H₅Cl₂NO₂ Photoredox Z-selective alkylation
4-Nitrophenethyl Bromide –CH₂CH₂Br C₈H₈BrNO₂ Alkylation agent >98% purity
Deltamethrin Cyclopropane-dibromoethenyl C₂₂H₁₉Br₂NO₃ Insecticide Neurotoxic activity
1-(Benzylsulfanyl)-4-nitrobenzene –S–CH₂C₆H₅ C₁₃H₁₁NO₂S Medicinal chemistry intermediate Mp 91–93°C

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